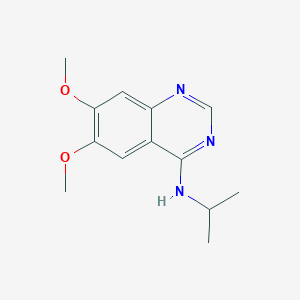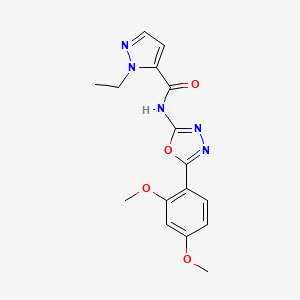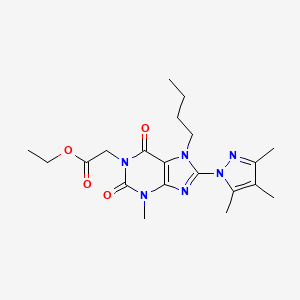
N-isopropyl-6,7-dimethoxyquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-isopropyl-6,7-dimethoxyquinazolin-4-amine” is a chemical compound with the molecular formula C13H17N3O2 . Its molecular weight is 247.29 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. The compound has a molecular weight of 247.29 . Other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
A study by Liu et al. (2008) discusses a fast and efficient microwave-assisted method for synthesizing novel 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds. This technique offers a significant advantage in producing these compounds in good yield and a short time. The synthesized compounds were evaluated for their in vitro anti-proliferative activities against PC3 cells, highlighting their potential application in cancer research (Liu et al., 2008).
Anticancer Activity
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, as described by Sirisoma et al. (2009), is a potent apoptosis inducer and anticancer agent. It exhibits significant blood-brain barrier penetration and efficacy in various cancer models, including human MX-1 breast cancer. This compound’s ability to induce apoptosis at an EC50 of 2 nM highlights its potential as a clinical candidate for cancer therapy (Sirisoma et al., 2009).
Antimalarial Agents
Gemma et al. (2012) explored the synthesis, biological evaluation, and molecular modeling of benzoxazines and quinazolines as potential antimalarial agents. These compounds, designed to mimic the intramolecular hydrogen bond in amodiaquine and isoquine, showed promising antimalarial activity in vitro against Plasmodium falciparum and in vivo against Plasmodium berghei. This research underscores the therapeutic potential of quinazoline derivatives in treating malaria (Gemma et al., 2012).
Catalytic CH Amination
Zhang et al. (2018) reported a Rhodium(III)-catalyzed CH amination of 2-arylquinazolin-4(3H)-one with N-alkyl-O-benzoyl-hydroxylamines, showcasing an efficient and functional group-tolerant method. This reaction yields exclusively 2,6-bis-aminated products under mild conditions, demonstrating the compound's versatility in synthetic chemistry applications (Zhang et al., 2018).
Propiedades
IUPAC Name |
6,7-dimethoxy-N-propan-2-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-8(2)16-13-9-5-11(17-3)12(18-4)6-10(9)14-7-15-13/h5-8H,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWRQWDUZYUMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC2=CC(=C(C=C21)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B2678281.png)
![2-(4-Chlorophenyl)-2-[4-(2-chloropropanoyl)piperazin-1-yl]acetamide](/img/structure/B2678283.png)
![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2678284.png)
![N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2678285.png)

![1-(4-tert-butylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2678288.png)

![N-cyclopentyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2678291.png)
![3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678294.png)


![3-(3-chlorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2678302.png)

![5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B2678304.png)
